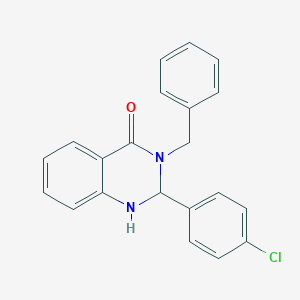
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral effects.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, several studies have suggested that it exerts its biological effects by modulating various signaling pathways in the cells. For example, a study conducted by Zhang et al. (2019) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the downregulation of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. For example, a study conducted by Wang et al. (2017) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibited significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Another study conducted by Zhang et al. (2019) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one induced apoptosis in breast cancer cells by activating the caspase cascade and increasing the Bax/Bcl-2 ratio.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its potential for drug development. Several studies have reported its potent biological activities, making it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro assays.
Orientations Futures
There are several future directions for the research on 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. One of the potential directions is to investigate its potential as an antiviral agent. Several studies have reported its antiviral effects against viruses such as influenza A and hepatitis B, making it a promising candidate for the development of new antiviral drugs. Another potential direction is to investigate its potential as an anti-tumor agent. Several studies have reported its potent inhibitory effects against various types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
In conclusion, 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for drug development.
Méthodes De Synthèse
The synthesis of 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been reported in the literature by various methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or acetic acid, and the product is obtained in good yield after purification by recrystallization.
Applications De Recherche Scientifique
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-tumor, anti-inflammatory, and antiviral effects. For example, a study conducted by Zhang et al. (2019) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibited potent inhibitory activity against the proliferation of human breast cancer cells. Another study conducted by Wang et al. (2017) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibited significant anti-inflammatory effects in a mouse model of acute lung injury.
Propriétés
Numéro CAS |
6138-92-7 |
|---|---|
Nom du produit |
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one |
Formule moléculaire |
C21H17ClN2O |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
3-benzyl-2-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17ClN2O/c22-17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(25)24(20)14-15-6-2-1-3-7-15/h1-13,20,23H,14H2 |
Clé InChI |
OMJWQKLLCPEDKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)





